molecular formula C10H14O3 B8487441 2-Methyl-4-propoxybenzene-1,3-diol

2-Methyl-4-propoxybenzene-1,3-diol

Cat. No.: B8487441
M. Wt: 182.22 g/mol
InChI Key: PEBRENKZOLPSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-propoxybenzene-1,3-diol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-methyl-4-propoxybenzene-1,3-diol

InChI

InChI=1S/C10H14O3/c1-3-6-13-9-5-4-8(11)7(2)10(9)12/h4-5,11-12H,3,6H2,1-2H3

InChI Key

PEBRENKZOLPSEW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5b (580 mg, 2.15 mmol) in MeOH (17.9 mL) was treated dropwise with 3 M HCl (630 μL, 17.2 mmol), then heated to reflux for one hour. Water (20 mL) was added and the solution was extracted with EtOAc (3×20 mL). Combined organic fractions were washed with saturated aqueous NaCl, dried (Na2SO4), and concentrated to afford 6b as a red amorphous solid (387 mg, 99%). 1H NMR (CDCl3, 500 MHz) 6.51 (d, J=8.7 Hz, 1H), 6.21 (d, J=8.6 Hz, 1H), 5.74 (s, 1H), 4.36 (s, 1H), 3.87-3.85 (m, 2H), 2.09 (s, 3H), 1.75-1.71 (m, 2H), 0.96 (t, J=7.5 Hz, 3H); 13C NMR (CDCl3, 125 MHz) δ 147.5, 143.8, 139.0, 109.8, 108.4, 103.8, 70.2, 21.6, 9.5, 7.3; IR (film) νmax 3520, 3360, 2966, 2880, 2359, 2341, 1636, 1236, 1068, 785, 750 cm−1.
Name
5b
Quantity
580 mg
Type
reactant
Reaction Step One
Name
Quantity
630 μL
Type
reactant
Reaction Step One
Name
Quantity
17.9 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
99%

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